molecular formula C18H25NO2 B11086829 (1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol

(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol

Cat. No.: B11086829
M. Wt: 287.4 g/mol
InChI Key: CAERQMOSJKWWFL-DTQAZKPQSA-N
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Description

(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol is a complex organic compound featuring a piperidine ring, a benzofuran moiety, and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Core: Starting with a suitable phenol derivative, the benzofuran ring is constructed through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzofuran core.

    Formation of the Butanol Side Chain: The final step involves the addition of the butanol side chain through aldol condensation or similar reactions, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to remove the double bond or convert the alcohol to an alkane using hydrogenation or metal hydrides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic conditions.

    Reduction: H₂ with Pd/C, NaBH₄, or LiAlH₄.

    Substitution: Alkyl halides, acyl chlorides, or sulfonates in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The piperidine and benzofuran moieties are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzofuran moiety may interact with enzymes or other proteins involved in cellular signaling pathways . These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds such as psoralen and amiodarone contain the benzofuran moiety and are known for their therapeutic effects.

Uniqueness

What sets (1E)-2-methyl-1-[3-(piperidin-1-yl)-1-benzofuran-2(3H)-ylidene]butan-2-ol apart is the combination of the piperidine and benzofuran rings with a butanol side chain. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(1E)-2-methyl-1-(3-piperidin-1-yl-3H-1-benzofuran-2-ylidene)butan-2-ol

InChI

InChI=1S/C18H25NO2/c1-3-18(2,20)13-16-17(19-11-7-4-8-12-19)14-9-5-6-10-15(14)21-16/h5-6,9-10,13,17,20H,3-4,7-8,11-12H2,1-2H3/b16-13+

InChI Key

CAERQMOSJKWWFL-DTQAZKPQSA-N

Isomeric SMILES

CCC(C)(/C=C/1\C(C2=CC=CC=C2O1)N3CCCCC3)O

Canonical SMILES

CCC(C)(C=C1C(C2=CC=CC=C2O1)N3CCCCC3)O

Origin of Product

United States

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